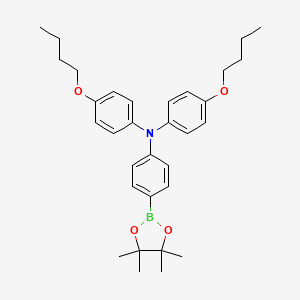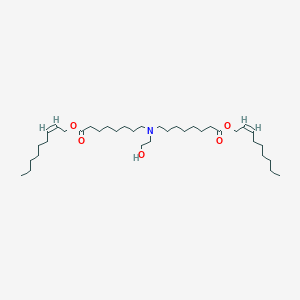
4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is an organic compound that belongs to the class of boronic acid derivatives These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amination Reaction: The aniline derivative can be synthesized by reacting the boronic ester with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the boronic ester moiety, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy groups may yield butoxybenzoic acid derivatives, while reduction of the boronic ester may produce corresponding alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine
The compound’s potential applications in biology and medicine include its use as a precursor for the synthesis of biologically active molecules. The boronic ester moiety is known for its ability to inhibit proteases, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用機序
The mechanism of action of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Butoxyphenylboronic Acid: A related compound with similar functional groups but lacking the aniline moiety.
N-Phenyl-4-butoxyaniline: A compound with similar structural features but without the boronic ester group.
Uniqueness
The uniqueness of 4-Butoxy-N-(4-butoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline lies in its combination of butoxy groups, aniline moiety, and boronic ester, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C32H42BNO4 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
N,N-bis(4-butoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C32H42BNO4/c1-7-9-23-35-29-19-15-27(16-20-29)34(28-17-21-30(22-18-28)36-24-10-8-2)26-13-11-25(12-14-26)33-37-31(3,4)32(5,6)38-33/h11-22H,7-10,23-24H2,1-6H3 |
InChIキー |
SWKAATBIUCIKFN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCC)C4=CC=C(C=C4)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)
![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)

![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)
![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13365671.png)

